molecular formula C18H24N2O3 B2553886 Rac-tert-butyl (3r,4r)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate CAS No. 2094587-47-8

Rac-tert-butyl (3r,4r)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate

Cat. No.: B2553886
CAS No.: 2094587-47-8
M. Wt: 316.401
InChI Key: SNZIDGWMHDFYOD-HOTGVXAUSA-N
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Description

Rac-tert-butyl (3r,4r)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, and a prop-2-yn-1-yl substituent. Its molecular formula is C16H24N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-tert-butyl (3r,4r)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Introduction of the Hydroxy Group: This step often involves the use of a hydroxylating agent such as osmium tetroxide or a similar reagent.

    Attachment of the Prop-2-yn-1-yl Group: This can be done using a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst.

    Final Functionalization: The final steps involve protecting group strategies and purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Rac-tert-butyl (3r,4r)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxy group or reduce the alkyne to an alkene using hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alkene or alkane derivative.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Rac-tert-butyl (3r,4r)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Rac-tert-butyl (3r,4r)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. The prop-2-yn-1-yl group can participate in π-π interactions, enhancing its binding affinity. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-tert-butyl (3r,4r)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to its specific combination of functional groups and its quinoline core. This structure provides it with distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-ynyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-6-11-19(5)16-13-9-7-8-10-14(13)20(12-15(16)21)17(22)23-18(2,3)4/h1,7-10,15-16,21H,11-12H2,2-5H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZIDGWMHDFYOD-HOTGVXAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C2=CC=CC=C21)N(C)CC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C2=CC=CC=C21)N(C)CC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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